molecular formula C10H8O2S2 B13082745 3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid

3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13082745
M. Wt: 224.3 g/mol
InChI Key: QMCWZXPMFMIGDY-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-methylthiophene with thiophene-2-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophene derivatives .

Scientific Research Applications

3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    3-Methylthiophene: Another thiophene derivative with a methyl group at the 3-position.

    Thiophene-2-sulfonic acid: A thiophene derivative with a sulfonic acid group.

Uniqueness

3-(5-Methylthiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

3-(5-methylthiophen-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-6-4-7(5-14-6)8-2-3-13-9(8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

QMCWZXPMFMIGDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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